Home > Products > Screening Compounds P147036 > Vapreotide acetate
Vapreotide acetate - 116430-60-5

Vapreotide acetate

Catalog Number: EVT-337452
CAS Number: 116430-60-5
Molecular Formula: C59H74N12O11S2
Molecular Weight: 1191.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vapreotide acetate is a synthetic peptide that acts as an agonist for somatostatin receptors, particularly targeting somatostatin receptor 2 and somatostatin receptor 5. It is primarily used in the treatment of various conditions related to excessive hormone secretion, such as esophageal and gastric varices. Vapreotide acetate is known for its ability to inhibit the release of growth hormone, insulin, and glucagon, making it valuable in managing neuroendocrine tumors and other disorders associated with hormonal dysregulation .

Source

Vapreotide acetate was developed as a synthetic derivative of somatostatin, a naturally occurring peptide hormone that regulates the endocrine system and inhibits the secretion of several other hormones. The compound is produced through solid-phase peptide synthesis techniques, which allow for precise control over its structure and purity .

Classification

Vapreotide acetate is classified as a synthetic peptide and falls under the category of somatostatin analogs. It is recognized for its pharmacological properties that modulate somatostatin receptors, making it a potent therapeutic agent in various clinical applications .

Synthesis Analysis

Methods

The synthesis of vapreotide acetate typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:

  1. Starting Materials: The synthesis begins with Fmoc-Trp(Boc)-OH (a protected tryptophan derivative) and Rink Amide resin.
  2. Coupling: Amino acids are coupled one by one to form the linear vapreotide chain.
  3. Oxidation: Iodine is used to oxidize the linear vapreotide resin in a solid-phase environment, improving yield by avoiding traditional liquid-phase oxidation methods.
  4. Cleavage and Purification: The final product is cleaved from the resin, purified, and freeze-dried to obtain vapreotide acetate with high purity (approximately 85%) and yield (up to 68%) .

Technical Details

Molecular Structure Analysis

Structure

Vapreotide acetate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with somatostatin receptors. Its molecular formula is C57H70N12O9S2C_{57}H_{70}N_{12}O_{9}S_{2}, and it features a cyclic structure typical of peptide hormones.

Data

  • Molecular Weight: Approximately 1,155.37 g/mol
  • InChIKey: SWXOGPJRIDTIRL-DOUNNPEJSA-N
  • CAS Registry Number: 103222-11-3 .
Chemical Reactions Analysis

Reactions

Vapreotide acetate undergoes various chemical reactions that are crucial for its biological activity:

  1. Binding Reactions: Vapreotide binds selectively to somatostatin receptors, initiating downstream signaling pathways that inhibit hormone secretion.
  2. Oxidation Reactions: During synthesis, iodine facilitates oxidation reactions that are essential for forming disulfide bonds within the peptide structure.

Technical Details

The use of solid-phase synthesis allows for more controlled reaction conditions, reducing side reactions and improving product purity .

Mechanism of Action

Vapreotide acetate exerts its pharmacological effects primarily through:

  1. Receptor Binding: It binds to somatostatin receptors (SSTR2 and SSTR5), mimicking the action of natural somatostatin.
  2. Inhibition of Hormone Secretion: This binding inhibits the secretion of various hormones including growth hormone, insulin, and glucagon, thereby regulating metabolic processes.

The efficacy of vapreotide in reducing hormone levels has been demonstrated in clinical studies involving patients with neuroendocrine tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • pH Range: Typically stable within a physiological pH range.

Relevant analyses indicate that vapreotide maintains structural integrity under various conditions, which is essential for its therapeutic effectiveness .

Applications

Vapreotide acetate has several significant scientific uses:

  1. Medical Applications: It is primarily used in treating conditions such as esophageal variceal bleeding, acromegaly, and neuroendocrine tumors.
  2. Research Applications: Vapreotide has been used in studies involving photothermal therapy where it serves as a template for synthesizing nanoparticles aimed at targeted drug delivery systems .
  3. Hybrid Nanomaterials: Research indicates its potential use in creating hybrid nanomaterials for enhanced therapeutic effects against tumors through photothermal mechanisms .
Introduction to Somatostatin Analogues and Vapreotide Acetate

Somatostatin, originally termed somatotropin release-inhibiting factor (SRIF), is a cyclic tetradecapeptide neurohormone discovered in 1973 during investigations into growth hormone regulation in sheep hypothalamic extracts [1] [5]. This endogenous peptide exerts broad inhibitory effects on endocrine/exocrine secretion, neurotransmission, gastrointestinal motility, and cell proliferation [5] [8]. Its physiological actions are mediated through a family of G protein-coupled receptors (GPCRs)—somatostatin receptors 1 through 5 (SSTR1–SSTR5)—distributed throughout the central nervous system, endocrine organs, gastrointestinal tract, and immune tissues [3] [8]. However, native somatostatin's therapeutic utility is limited by its extremely short plasma half-life (<3 minutes), prompting the development of enzymatically stable synthetic analogues like vapreotide acetate [1] [4].

Vapreotide acetate represents a second-generation synthetic somatostatin analogue engineered for enhanced metabolic stability, receptor selectivity, and extended duration of action [2] [9]. As a rationally designed peptide therapeutic, it exemplifies the convergence of molecular endocrinology, receptor pharmacology, and peptide chemistry to address unmet clinical needs in oncology and gastroenterology [4] [6].

Somatostatin Receptor (SSTR) Family: Structural and Functional Overview

The somatostatin receptor family comprises five distinct subtypes (SSTR1–SSTR5) encoded by separate genes on different chromosomes [3] [8]. These receptors belong to the rhodopsin-like GPCR superfamily, characterized by seven transmembrane α-helices, an extracellular N-terminus, intracellular C-terminus, and conserved disulfide bridges stabilizing extracellular loops [3] [8]. All subtypes bind the endogenous ligands somatostatin-14 and somatostatin-28 with high affinity, except SSTR4, which exhibits lower affinity for somatostatin-28 [5] [8]. The cortistatin neuropeptide also activates these receptors with comparable efficacy [8].

Table 1: Somatostatin Receptor Subtypes Classification and Key Characteristics

SubtypeChromosome LocationAmino Acid LengthGlycosylation SitesAffinity for Somatostatin-14Affinity for Somatostatin-28
SSTR114q13391N-terminalHigh (Kd ~0.5-2.0 nM)High (Kd ~0.5-2.0 nM)
SSTR217q24369 (SSTR2A)EC Loop 2, N-terminalHigh (Kd ~0.2-0.9 nM)High (Kd ~0.2-0.9 nM)
SSTR322q13.1418EC Loop 2High (Kd ~0.4-1.7 nM)High (Kd ~0.4-1.7 nM)
SSTR420p11.2388N-terminalHigh (Kd ~0.8-3.0 nM)Low (Kd >10 nM)
SSTR516p13.3364EC Loop 2High (Kd ~0.3-1.2 nM)High (Kd ~0.3-1.2 nM)

SSTR2 exists as two splice variants: SSTR2A (full-length) and SSTR2B (truncated C-terminus), differing in their intracellular trafficking patterns [3] [8]. All SSTRs couple predominantly to pertussis toxin-sensitive Gi/Go proteins, leading to inhibition of adenylyl cyclase and reduced cyclic adenosine monophosphate (cAMP) production—a universal signaling mechanism across subtypes [3] [5]. However, subtype-specific coupling to diverse downstream effectors enables functional specialization:

Table 2: Somatostatin Receptor Signaling Mechanisms and Functional Consequences

SubtypePrimary G Protein CouplingIon Channel ModulationEnzyme/Effector ModulationKey Physiological Functions
SSTR1Gi/GoInward rectifying K+ channelsNa+/H+ exchanger inhibition, PTP activationInhibition of cell proliferation, neuronal excitability
SSTR2Gi/GoVoltage-gated Ca2+ channels, inward rectifying K+ channelsPTP activation, PLA2 modulationGH/glucagon suppression, vasoconstriction, antisecretory effects
SSTR3Gi/GoInward rectifying K+ channelsPTP-dependent apoptosis via p53/BaxPro-apoptotic actions in tumors
SSTR4Gi/GoInward rectifying K+ channelsPLA2 activation, MAP kinase modulationAnti-inflammatory actions, nociception modulation
SSTR5Gi/GoInward rectifying K+ channelsPLC activation, intracellular Ca2+ mobilizationInsulin suppression, GH inhibition (synergy with SSTR2)

Tissue expression profiles further define functional specialization: SSTR1/SSTR2 are abundant in cerebral cortex and pituitary; SSTR3 in pancreatic islets; SSTR4 in lung and placenta; and SSTR5 predominantly in pituitary and adrenal cortex [3] [5] [8]. Neuroendocrine tumors frequently overexpress multiple SSTR subtypes, with SSTR2 and SSTR5 being most prevalent [6] [8]. This molecular diversity enables targeted therapeutic interventions with subtype-selective analogues.

Historical Development of Synthetic Somatostatin Analogues

The therapeutic potential of native somatostatin was recognized immediately after its isolation, but clinical translation required overcoming its pharmacokinetic limitations [1]. Initial structure-activity relationship (SAR) studies revealed that the bioactive core resides in the Phe7-Trp8-Lys9-Thr10 tetrapeptide sequence stabilized by the Cys3-Cys14 disulfide bridge [1] [4]. Researchers at Sandoz (now Novartis) pioneered systematic modifications to this core, culminating in the 1980 synthesis of octreotide—a stable octapeptide (D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol) with prolonged half-life (90–120 minutes) and preserved bioactivity [1] [4]. Octreotide's approval in 1988 for acromegaly and carcinoid tumors validated the pharmacological targeting of SSTRs [1].

Subsequent analogue development pursued three strategic objectives:

  • Receptor Subtype Selectivity: Designing compounds with preferential binding to SSTR2/SSTR5 for endocrine disorders or SSTR3 for pro-apoptotic antitumor effects [3] [5].
  • Extended Pharmacokinetics: Creating depot formulations (e.g., microspheres, implants) or peptide backbones resistant to enzymatic degradation [1] [7].
  • Multireceptor Targeting: Engineering peptides with affinity for multiple SSTR subtypes to enhance efficacy in heterogeneous tumors [5] [6].

Table 3: Key Milestones in Somatostatin Analogue Development

YearDevelopment MilestoneClinical Significance
1973Isolation of somatostatin-14 from sheep hypothalamus [1]Identification of endogenous GH-inhibiting factor
1980Synthesis of octreotide by Sandoz researchers [1]First stable synthetic analogue with therapeutic utility
1988Regulatory approval of octreotide (Sandostatin®) for acromegaly and carcinoid syndrome [1]Validation of SSTR-targeted therapy
1990sIntroduction of lanreotide (long-acting release formulation) [1]Monthly administration improving patient compliance
1994Cloning of all five human SSTR subtypes [3] [5]Enabled rational design of subtype-selective analogues
1990sDevelopment of vapreotide (RC-160) as second-generation analogue [2] [6]Broader receptor affinity profile than octreotide
2000sPeptide-receptor radionuclide therapy (e.g., [177Lu]Lu-DOTA-TATE) [1]Theranostic applications for neuroendocrine tumors

Vapreotide emerged from research at Debiopharm International SA as a cyclic hexapeptide (D-Phe-c(Cys-Tyr-D-Trp-Lys-Val-Cys)-Trp-NH2) with structural similarities to octreotide but distinct receptor-binding properties [2] [6]. Its development reflected the industry's shift towards analogues optimized for specific therapeutic niches beyond acromegaly management.

Vapreotide Acetate: Discovery, Patent Landscape, and Regulatory Milestones

Vapreotide acetate (chemical name: D-Phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-tryptophanamide acetate; CAS RN: 103222-11-3) is a synthetic somatostatin analogue derived from systematic SAR optimization of the somatostatin pharmacophore [2] [9]. Its molecular formula is C57H70N12O9S2·C2H4O2, with a molecular weight of 1203.45 g/mol for the free base [2]. Vapreotide exhibits a distinct receptor affinity profile: high affinity for SSTR2 (inhibitory constant Ki ~0.2–1.0 nM), moderate affinity for SSTR5 (Ki ~5–10 nM), and low affinity for SSTR1, SSTR3, and SSTR4 (Ki >100 nM) [5] [9]. This selective binding underpins its pharmacological actions: suppression of growth hormone and glucagon via SSTR2; inhibition of insulin secretion via SSTR5; and reduction in splanchnic blood flow through SSTR2-mediated vasoconstriction [6] [9].

The compound was originally designated RC-160 during preclinical development and later assigned International Nonproprietary Names (INNs) including vapreotide and vaporetide [2]. Key patents protecting vapreotide acetate encompass composition-of-matter claims, synthesis methods, and specialized formulations:

  • Peptide Structure Patents: Early intellectual property covered the novel hexapeptide sequence and its acetate salt form [2].
  • Sustained-Release Formulations: Patent US9974861B2 ("Peptide slow-release formulations") discloses biodegradable depot systems for vapreotide using lipid-based matrices (e.g., phosphatidylcholine, dioleoyl glycerol) or polymer microspheres enabling prolonged release over weeks [7]. These innovations addressed the short half-life (~2 hours) of the immediate-release formulation.
  • Therapeutic Use Patents: Additional claims cover specific indications, including methods for treating variceal bleeding or neuroendocrine tumors via SSTR2/SSTR5 modulation [2] [9].

Regulatory milestones reflect its targeted clinical applications:

  • 2007: Mexico granted the first market approval for vapreotide acetate (Sanvar®) for acute esophageal variceal bleeding [2].
  • Orphan Drug Designation: The United States Food and Drug Administration (FDA) granted orphan status for pancreatic cancer and carcinoid syndrome, acknowledging its potential in these niche indications [2] [6].
  • Clinical Trials: Phase 3 studies established efficacy in controlling variceal hemorrhage when combined with endoscopic therapy (NCT00331188) and in preventing complications after pancreatic resection (NCT00014651) [2] [6].

Vapreotide's development trajectory illustrates the evolution of somatostatin analogues from broad endocrine inhibitors to targeted agents with formulation-engineered pharmacokinetics. Current research focuses on hybrid molecules combining vapreotide's pharmacophore with radionuclides or cytotoxic payloads for tumor-selective delivery [4] [9].

Properties

CAS Number

116430-60-5

Product Name

Vapreotide acetate

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C59H74N12O11S2

Molecular Weight

1191.4 g/mol

InChI

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1

InChI Key

KBIZSMHYSQUHDH-NCACADTJSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O

Synonyms

D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-Tryptophanamide Cyclic (2→7)-disulfide_x000B_1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, Cyclic Peptide Deriv.; 16: PN: US20020042374 PAGE: 10 Claimed Protein; 20: PN: US626

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.